molecular formula C8H5F4NO B1339088 2',3',5',6'-Tetrafluoroacetanilide CAS No. 1766-14-9

2',3',5',6'-Tetrafluoroacetanilide

Cat. No. B1339088
CAS RN: 1766-14-9
M. Wt: 207.12 g/mol
InChI Key: YACCDYDHWZNJOA-UHFFFAOYSA-N
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Description

2',3',5',6'-Tetrafluoroacetanilide is a chemical compound that is derived from aniline, where the hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, 5, and 6 positions. This substitution pattern on the benzene ring significantly alters the electronic properties of the molecule, which can be utilized in various chemical applications. The presence of the acetanilide group suggests that the compound may have applications in the pharmaceutical industry or as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related fluorinated aniline derivatives has been reported, such as the preparation of 2,3,5,6-tetrafluoroaniline from 2,3,5,6-tetrafluorobenzoic acid through acyl chlorination, amidation, and Hofmann degradation, achieving a yield of 75.6% and a purity of 98% . This method demonstrates a potential industrial synthetic route that could be adapted for the synthesis of 2',3',5',6'-Tetrafluoroacetanilide.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds has been studied using various spectroscopic techniques. For instance, the geometric structure of 2,3,5,6-tetrafluoroanisole was determined using gas electron diffraction (GED) and quantum chemical calculations, revealing the orientation of substituents around the benzene ring . These techniques could be applied to analyze the molecular structure of 2',3',5',6'-Tetrafluoroacetanilide to understand its electronic configuration and steric effects.

Chemical Reactions Analysis

Fluorinated aromatic compounds are known to participate in unique chemical reactions due to the electron-withdrawing nature of the fluorine atoms. For example, the synthesis of various tetrafluorobenzheterocycles was achieved using 3,4,5,6-tetrafluoro-1,2-phenylenediamine as an intermediate . The reactivity of 2',3',5',6'-Tetrafluoroacetanilide could be explored in similar reactions to synthesize novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The presence of fluorine atoms can lead to changes in melting points, boiling points, solubility, and stability. For example, 1,2,3,4-tetrafluoropentacene displayed high stability in the solid state and ambipolar charge transport characteristics when used in organic field-effect transistor (OFET) devices . The specific physical and chemical properties of 2',3',5',6'-Tetrafluoroacetanilide would need to be characterized through experimental studies, including spectroscopic and thermal analysis, to fully understand its potential applications.

Scientific Research Applications

Biotransformation in Environmental Studies

2',3',5',6'-Tetrafluoroacetanilide and related compounds have been studied for their biotransformation by white-rot fungus, Phanerochaete chrysosporium. This fungus can transform 6:2 fluorotelomer alcohol (a compound structurally similar to 2',3',5',6'-Tetrafluoroacetanilide) to more degradable polyfluoroalkylcarboxylic acids, indicating potential applications in bioremediation of environments contaminated with fluoroalkyl substances (Tseng et al., 2014).

Chemical Synthesis and Reactivity

Studies on the chemical synthesis and reactivity of fluoroacetanilide derivatives have shown various transformation pathways and products. The reactions of tetrafluoroacetanilide derivatives with nitrous acid and other reagents lead to the formation of a variety of complex compounds, indicating the compound's reactivity and potential for creating diverse chemical structures (Hudlicky & Bell, 1974).

Material Synthesis and Industrial Applications

Tetrafluoroacetanilide derivatives have been utilized in synthesizing functional materials. For instance, the reaction of 5-(Tetrahydro-2-furyl)pentanoic trifluoroacetic anhydride has led to the creation of compounds with potential applications in various industries (Grayson & Roycroft, 1993). The diverse applications and transformations of these compounds highlight their versatility in scientific research and potential industrial uses.

properties

IUPAC Name

N-(2,3,5,6-tetrafluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c1-3(14)13-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACCDYDHWZNJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466505
Record name 2',3',5',6'-tetrafluoroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',5',6'-Tetrafluoroacetanilide

CAS RN

1766-14-9
Record name 2',3',5',6'-tetrafluoroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MD Castle, RG Plevey - Journal of Fluorine Chemistry, 1973 - Elsevier
Sodium (7.5 g) was dissolved in dry ethanol (300 ml) and pentafluorobenzene (50.15 g) was added dropwise over 30 min. The mixture was boiled under reflux for 12 h and poured into …
Number of citations: 3 www.sciencedirect.com
P Robson, TA Smith, R Stephens… - Journal of the Chemical …, 1963 - pubs.rsc.org
A series of partly fluorinated aromatic sulphides has been prepared by condensation processes, and their structures have been established by desulphurisation. The susceptibility of …
Number of citations: 39 pubs.rsc.org
SS Laev, VU Evtefeev, VD Shteingarts - Journal of Fluorine Chemistry, 2001 - Elsevier
N-acetyl derivatives of polyfluoroaromatic amines have been found to be highly selectively defluorinated by zinc in aqueous ammonia at the position ortho to the acetamido group thus …
Number of citations: 33 www.sciencedirect.com
ES Wilks - 1966 - search.proquest.com
The work described in this thesis is divided into three sections. The first section is concerned with the author's attempts to prepare two diaminotetrafluorobenzenes by improved routes, …
Number of citations: 0 search.proquest.com
SS Laev, LY Gurskaya, GA Selivanova, IV Beregovaya… - 2007 - Wiley Online Library
N‐Acetylation of polyfluoroarylamines is proposed as a meansto remove the amino group blocking effect of their hydrodefluorination by zinc in aqueous ammonia. With …
MC Van Zandt, ML Jones, DE Gunn… - Journal of medicinal …, 2005 - ACS Publications
Recent efforts to identify treatments for chronic diabetic complications have resulted in the discovery of a novel series of highly potent and selective 3-[(benzothiazol-2-yl)methyl]indole-N…
Number of citations: 241 pubs.acs.org
T Aotsuka, H HOSONO, T KURIHARA… - Chemical and …, 1994 - jstage.jst.go.jp
A number of 1, 4-benzothiazine-2-acetic acid derivatives (1, 2 and 3) and their bioisosteres (15b, 16, 18 and 20b) were synthesized and evaluated in vitro for the ability to inhibit aldose …
Number of citations: 41 www.jstage.jst.go.jp
VD Shteingarts - Journal of fluorine chemistry, 2007 - Elsevier
The development of concise and highly selective ways to prepare partially fluorinated arenes from readily available polyfluoro ones, the former being valuable building blocks in fine …
Number of citations: 41 www.sciencedirect.com

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